molecular formula C14H22N2O3S B4644714 1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide

1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide

Cat. No.: B4644714
M. Wt: 298.40 g/mol
InChI Key: KVXVTPYFWVDNNU-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a methyl-substituted phenyl group

Preparation Methods

The synthesis of 1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide typically involves multiple steps. One common synthetic route includes:

    Formation of the sulfonamide group: This can be achieved by reacting methanesulfonyl chloride with an amine precursor.

    Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine under controlled conditions.

    Attachment of the methyl-substituted phenyl group: This can be done through a substitution reaction where the phenyl group is introduced to the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biology: The compound may be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Industry: The compound can be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the morpholine ring and phenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide include:

    1-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide: This compound has a methoxy group instead of a methyl group on the phenyl ring, which can alter its reactivity and binding properties.

    1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide: The presence of a chlorine atom can significantly change the compound’s electronic properties and reactivity.

    1-(3-nitrophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide: The nitro group can introduce additional reactivity, particularly in reduction reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide a balance of reactivity and stability suitable for various applications.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-13-3-2-4-14(11-13)12-20(17,18)15-5-6-16-7-9-19-10-8-16/h2-4,11,15H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXVTPYFWVDNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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